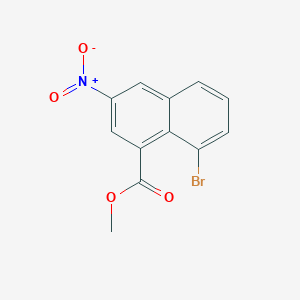
Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate is an organic compound with the molecular formula C12H8BrNO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as bromine, nitro, and ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of naphthalene derivatives followed by nitration and esterification. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: NaOCH3, sodium ethoxide (NaOEt).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate depends on its chemical structure and the functional groups present. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological targets. The ester group can undergo hydrolysis, releasing the active naphthalene derivative, which can interact with molecular targets and pathways in biological systems.
Comparison with Similar Compounds
- Methyl 3-bromo-8-methyl-naphthalene-1-carboxylate
- 1-bromo-8-chloro-naphthalene
Comparison: Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C12H8BrNO4 |
|---|---|
Molecular Weight |
310.10 g/mol |
IUPAC Name |
methyl 8-bromo-3-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8BrNO4/c1-18-12(15)9-6-8(14(16)17)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |
InChI Key |
SUFDXZUYUKRWFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















